LoratadineN-Oxide
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Overview
Description
Loratadine N-Oxide is a derivative of loratadine, a second-generation antihistamine commonly used to treat allergic reactions. Loratadine N-Oxide retains the antihistamine properties of its parent compound but has been modified to include an N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine N-Oxide can be synthesized through the N-oxidation of loratadine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of Loratadine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Loratadine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Loratadine N-Oxide back to loratadine.
Substitution: N-Oxide functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of loratadine, depending on the specific reagents and conditions used .
Scientific Research Applications
Loratadine N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical reactivity and stability of antihistamines.
Biology: Investigated for its potential effects on histamine receptors and other biological targets.
Medicine: Explored for its potential as a therapeutic agent with improved pharmacokinetic properties compared to loratadine.
Industry: Used in the development of new antihistamine formulations and as a reference standard in analytical chemistry
Mechanism of Action
Loratadine N-Oxide exerts its effects by acting as an antagonist to histamine H1 receptors. The N-oxide functional group may enhance its binding affinity and selectivity for these receptors, leading to more effective inhibition of histamine-induced allergic reactions. The molecular targets and pathways involved include the inhibition of histamine binding to H1 receptors, which prevents the downstream signaling that leads to allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Desloratadine: Another second-generation antihistamine, similar in structure to loratadine but without the N-oxide group.
Cetirizine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: Another second-generation antihistamine with a distinct chemical structure.
Uniqueness
Loratadine N-Oxide is unique due to the presence of the N-oxide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, and enhanced stability compared to other similar compounds .
Properties
Molecular Formula |
C23H24ClNO3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H24ClNO3/c1-2-28-23(26)17-8-5-15(6-9-17)21-20-12-11-19(24)14-18(20)10-7-16-4-3-13-25(27)22(16)21/h3-4,11-14,17H,2,5-10H2,1H3 |
InChI Key |
DZLPTRGKZPSOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
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